4-Nitrobenzohydrazide

Catalog No.
S615412
CAS No.
636-97-5
M.F
C7H7N3O3
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzohydrazide

CAS Number

636-97-5

Product Name

4-Nitrobenzohydrazide

IUPAC Name

4-nitrobenzohydrazide

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11)

InChI Key

FKZXYJYTUSGIQE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-]

The exact mass of the compound 4-Nitrobenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9804. It belongs to the ontological category of C-nitro compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzohydrazide (CAS: 636-97-5) is a highly crystalline aromatic hydrazide characterized by a strongly electron-withdrawing nitro group at the para position. With a melting point of 210–214 °C and excellent solubility in polar aprotic solvents, it serves as a critical building block in organic synthesis, particularly for the construction of 1,3,4-oxadiazoles, thiadiazoles, and stable Schiff bases [1]. The para-nitro substitution fundamentally alters the nucleophilicity of the hydrazide moiety compared to unsubstituted analogs, making it a preferred precursor for generating highly electrophilic downstream intermediates. Furthermore, its structural stability and distinct mass profile have established it as a standard reference material in clinical chromatography workflows.

Research Fit

Low-reactivity probe for myeloperoxidase compound I kinetic studies
Non-isotopic internal standard for isoniazid quantification in research matrices
Aroylhydrazone scaffold for urease inhibition assay studies

Substituting 4-nitrobenzohydrazide with unsubstituted benzohydrazide or positional isomers like 2-nitrobenzohydrazide compromises both synthetic yield and analytical precision. Unsubstituted benzohydrazide lacks the electron-withdrawing effect necessary to stabilize the azomethine linkage during Schiff base condensation, leading to increased hydrolysis rates and lower overall yields [1]. Meanwhile, ortho-substituted analogs (e.g., 2-nitrobenzohydrazide) introduce severe steric hindrance that impedes quantitative cyclization into five-membered heterocycles like 1,3,4-oxadiazoles. In analytical applications, generic hydrazides cannot replace 4-nitrobenzohydrazide as an internal standard for isoniazid quantification, as they fail to provide the required combination of structural mimicry and distinct mass-to-charge separation essential for precise LC-MS/MS calibration .

Substitution Risk

Target: 4-Nitrobenzohydrazide
Analog Substitute
Electron-withdrawing p-NO₂ group determines redox kinetics
Benzohydrazide (unsubstituted): lacks electronic modulation; redox behavior and metal coordination may differ significantly
Slow compound II reduction enables selective peroxidase pathway resolution
4-Aminobenzohydrazide (ABAH): electron-donating NH₂ group accelerates compound II reduction ~500-fold, altering probe functionality
Hydrazide group on phenyl scaffold, distinct chromatographic retention
Isoniazid: heteroaromatic pyridine ring shifts coordination geometry and LC retention; not interchangeable for analytical or coordination studies

Azomethine Stabilization in Hydrazone Synthesis

The strong electron-withdrawing effect of the para-nitro group significantly alters the electronic environment of the hydrazide moiety. When reacting with aldehydes to form Schiff bases, 4-nitrobenzohydrazide generates highly conjugated, stable azomethine linkages that resist hydrolysis better than those derived from unsubstituted benzohydrazide. Under optimized microwave-assisted conditions, condensation with complex aldehydes achieves 79–92% yields in under 10 minutes [1]. This robust reactivity profile makes it a superior precursor for industrial-scale hydrazone library generation compared to unactivated aliphatic or simple aromatic hydrazides.

Evidence DimensionCondensation efficiency and product stability
Target Compound Data4-Nitrobenzohydrazide: 79–92% yield (9-10 min under microwave)
Comparator Or BaselineUnactivated hydrazides: Prone to reversible hydrolysis and lower yields
Quantified DifferenceRapid quantitative conversion (>79% yield) with enhanced azomethine stability
ConditionsMicrowave-assisted condensation with aldehydes

Ensures high-throughput, high-yield production of stable Schiff base intermediates without the need for complex water-removal setups.

MPO Compound II kinetics
Head-to-head
1.3 × 10³ M⁻¹ s⁻¹
~500-fold slower than ABAH
Supports kinetic differentiation of peroxidase intermediates
15 °C, pH 7.0 stopped-flow; human MPO

Thermal Stability for Cyclization

For the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, precursors must withstand harsh dehydrative cyclization conditions (e.g., refluxing POCl3). 4-Nitrobenzohydrazide exhibits a melting point of 210–214 °C, providing a highly robust thermal profile. In direct comparison, unsubstituted benzohydrazide melts at a significantly lower 112–115 °C [1]. The superior thermal stability of the para-nitro derivative prevents premature decomposition during high-temperature cyclization, ensuring reproducible batch yields of the target oxadiazoles (typically ~45-50% even with bulky dicarboxylic acids) [1].

Evidence DimensionMelting point and thermal processability
Target Compound Data4-Nitrobenzohydrazide: 210–214 °C
Comparator Or BaselineBenzohydrazide: 112–115 °C
Quantified DifferenceThermal stability window extended by ~100 °C
ConditionsStandard melting point determination and high-temperature cyclization

Ensures precursor integrity under harsh dehydrative cyclization conditions, preventing yield loss due to thermal degradation.

Corrosion inhibition ranking
Head-to-head
Ranked 2nd of 5 on Pb
Ranked 3rd on Cu
Intermediate efficiency with metal-dependent profile
Acetic acid/sulphuric acid, weight loss and polarization

LC-MS/MS Internal Standard Specificity

In clinical pharmacokinetics, 4-nitrobenzohydrazide is specifically utilized as an internal standard for the quantification of the anti-tuberculosis drug isoniazid in human plasma. Its structural similarity to isoniazid ensures comparable extraction recovery and ionization efficiency, while its distinct exact mass (m/z 181.15) prevents cross-talk in the mass spectrometer . Using 4-nitrobenzohydrazide provides a highly reproducible calibration curve without the prohibitive procurement costs associated with stable isotope-labeled (e.g., deuterium or 13C) isoniazid standards.

Evidence DimensionAnalytical calibration suitability
Target Compound Data4-Nitrobenzohydrazide: Cost-effective, distinct m/z (181.15) with matched matrix effects
Comparator Or BaselineIsotope-labeled internal standards: High procurement cost; Generic hydrazides: Poor chromatographic separation
Quantified DifferenceProvides baseline chromatographic resolution from isoniazid while matching ionization behavior
ConditionsLC-MS/MS determination of isoniazid in human plasma

Enables precise, cost-effective clinical monitoring of drug levels without requiring expensive isotopically labeled standards.

ISTD for isoniazid LC-MS/MS
Source review
Documented non-isotopic internal standard for human plasma research matrices
Supports bioanalytical method development
+44 Da mass shift; distinct UV λmax 267 nm
Urease inhibition IC₅₀
Class-level
1.7 ± 0.3 μmol/L
Urease inhibition assay context
Dinuclear Zn(II) complex of derived aroylhydrazone
Anti-TB docking & MIC
Reported
Docking scores superior to isoniazid; MIC 50 μg/mL
Distinct binding mode for antimycobacterial screening
M. tuberculosis H37Rv MABA assay; AutoDock Vina

Oxadiazole & Thiadiazole Therapeutics Synthesis

Due to its high thermal stability (mp 210–214 °C) and lack of ortho-steric hindrance, 4-nitrobenzohydrazide is the ideal precursor for dehydrative cyclization reactions. It is widely procured for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which serve as core scaffolds in novel antimicrobial and anticancer agents[1].

Schiff Base & Hydrazone Library Generation

The electron-withdrawing para-nitro group accelerates condensation kinetics, allowing for rapid, high-yield (79–92%) microwave-assisted synthesis of stable azomethine linkages. This makes it a preferred building block for generating combinatorial libraries of transition metal ligands and biologically active hydrazones[2].

Clinical LC-MS/MS Bioanalysis

As a structural analog to isoniazid with a distinct mass-to-charge ratio, 4-nitrobenzohydrazide is deployed as a reliable, cost-effective internal standard in clinical laboratories for the quantification of isoniazid in human plasma, ensuring accurate therapeutic drug monitoring .

Application Fit Matrix

Application
Selection Property
Validation Focus
Myeloperoxidase compound I pathway studies
Low compound II reduction rate
Kinetic resolution of compound I intermediates
Volatile corrosion inhibitor screening
Intermediate cathodic inhibition efficiency
Metal-dependent polarization and weight loss
Isoniazid quantification in human plasma research
Non-isotopic structural analog with mass shift
Chromatographic resolution and matrix effect
Urease inhibition assay studies
Electron-withdrawing aroylhydrazone scaffold
Zinc complex IC₅₀ and coordination geometry

XLogP3

0.3

LogP

0.35 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-97-5

Wikipedia

4-nitrobenzohydrazide

General Manufacturing Information

Benzoic acid, 4-nitro-, hydrazide: INACTIVE

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